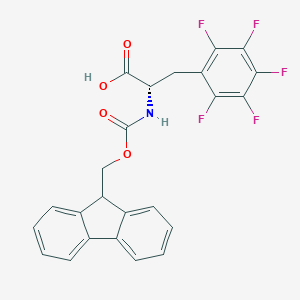

Fmoc-Phe(F5)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOGILOIJKBYKA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942735 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-32-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-pentafluoro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Phe(F5)-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine, commonly abbreviated as Fmoc-Phe(F5)-OH, is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of the pentafluorophenyl group introduces unique electronic and steric properties that can profoundly influence the biological activity and conformational preferences of peptides. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring alters the aromatic character, enhancing hydrophobicity and potentially increasing resistance to enzymatic degradation.[1] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental workflows associated with this compound.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [3] |

| Molecular Weight | 477.38 g/mol | [2][4] |

| CAS Number | 205526-32-5 | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | >99% (HPLC) | [4] |

| Solubility | Soluble in DMSO (200 mg/mL) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

The structure of this compound consists of a central L-phenylalanine core where the phenyl ring is perfluorinated. The alpha-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS).

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis of this compound

Materials:

-

L-pentafluorophenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Hexanes

Procedure:

-

Dissolve L-pentafluorophenylalanine in a 1M solution of sodium carbonate in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the amino acid solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 5-6 with HCl to precipitate the product.

-

Filter the precipitate and wash with water and hexanes.

-

Dry the resulting solid under vacuum to yield this compound.

Caption: General workflow for the synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of Fmoc-protected amino acids is critical to ensure high purity for peptide synthesis. Reversed-phase HPLC (RP-HPLC) is a common method for this purpose. A general protocol for the purification of Fmoc-protected compounds is provided below.[6]

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 Series or equivalent

-

Column: C18 stationary phase

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized.

-

Flow Rate: Dependent on column dimensions, typically 1 mL/min for analytical scale.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Column Temperature: 60°C[6]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water).

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution to separate the product from impurities.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, MS, IR) for this compound are not widely published. However, the expected characteristics can be inferred from the structure and data for similar compounds like Fmoc-Phe-OH.[7][8][9][10]

-

¹H NMR: The spectrum would show characteristic peaks for the fluorenyl group protons, the α- and β-protons of the phenylalanine backbone, and the amide proton.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons, the aromatic carbons of both the fluorenyl and pentafluorophenyl groups, and the aliphatic carbons of the amino acid backbone.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of 477.38.

-

FT-IR: The spectrum would exhibit characteristic absorption bands for the N-H stretch, C=O stretches of the carbamate and carboxylic acid, and C-F bonds.

Applications in Research and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of pentafluorophenylalanine into peptides can confer several advantageous properties:

-

Enhanced Stability: The C-F bond is strong, and the perfluorinated ring can sterically hinder access of proteolytic enzymes, thereby increasing the peptide's resistance to degradation.[1]

-

Modulation of Bioactivity: The altered electronic properties and hydrophobicity of the pentafluorophenyl ring can influence peptide-receptor interactions and membrane permeability, potentially leading to enhanced or altered biological activity.[1][11]

-

Conformational Control: The steric bulk and unique electronic nature of the pentafluorophenyl group can be used to induce specific secondary structures in peptides.

The use of this compound is particularly valuable in the design of novel peptide therapeutics, where improved stability and tailored bioactivity are critical for efficacy.

Caption: General cycle for incorporating this compound in SPPS.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique chemical properties, stemming from the perfluorinated aromatic ring, offer opportunities to design peptides with enhanced stability, modulated bioactivity, and controlled conformations. While specific, detailed experimental protocols for its synthesis and characterization are not extensively documented in publicly accessible literature, established methods for Fmoc-amino acids provide a solid foundation for its use in research and development. The continued exploration of peptides incorporating this and other non-canonical amino acids holds significant promise for the future of peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. adooq.com [adooq.com]

- 5. rsc.org [rsc.org]

- 6. perlan.com.pl [perlan.com.pl]

- 7. Fmoc-Phe-OH(35661-40-6) MS spectrum [chemicalbook.com]

- 8. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]

- 9. Fmoc-Phe-OH(35661-40-6) IR Spectrum [chemicalbook.com]

- 10. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Fmoc-Phe(F5)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of the pentafluorophenylalanine moiety can significantly enhance the biophysical and chemical properties of peptides, making it a valuable tool in drug discovery and development.[1][2][3] This guide provides adaptable experimental protocols, data presentation in structured tables, and visualizations of the key processes to aid researchers in the successful preparation of this compound.

Core Compound Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₆F₅NO₄ | [4][5] |

| Molecular Weight | 477.38 g/mol | [4][5] |

| CAS Number | 205526-32-5 | [4][5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97% | |

| Storage | 2-8°C |

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of L-pentafluorophenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This reaction is typically carried out under basic conditions using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent.[6]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

L-pentafluorophenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Dichloromethane (CH₂Cl₂) (for anhydrous conditions)

-

Pyridine (for anhydrous conditions)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure (Schotten-Baumann conditions): [6][7]

-

Dissolve L-pentafluorophenylalanine in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

-

Add the Fmoc-reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to stir at 0°C for approximately 10 minutes, then let it warm to room temperature and continue stirring for several hours (e.g., 6 hours).[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc-reagent.

-

Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl to precipitate the product.[6]

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold water and then with a non-polar solvent like hexanes to remove impurities.[7]

-

Dry the resulting white solid under vacuum to yield the crude this compound. A yield of around 90% can be expected for similar syntheses.[7]

Procedure (Anhydrous conditions): [6]

-

Dissolve L-pentafluorophenylalanine in anhydrous dichloromethane (CH₂Cl₂).

-

Add pyridine as a base.

-

Add Fmoc-Cl to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, proceed with an appropriate work-up, which may include washing with a mild acid solution to remove the pyridine, followed by drying and evaporation of the solvent.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for peptide synthesis. Recrystallization is a common and effective method for purifying Fmoc-amino acids.

Purification Workflow

Caption: A typical workflow for the purification of this compound via recrystallization.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for the recrystallization of Fmoc-amino acids include ethanol/water, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[8][9]

Materials:

-

Crude this compound

-

Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum source

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent or solvent mixture.

-

Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Crystal formation should be observed as the solution cools.

-

To maximize the yield, place the flask in an ice bath for a period of time (e.g., 30 minutes) to induce further crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis

Reversed-phase HPLC is a common method for assessing the purity of Fmoc-amino acids.[10][11]

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |

| Detection | UV at 220 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

NMR Spectroscopy

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight of this compound is 477.38 g/mol .[4][5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

This guide provides a comprehensive overview of the synthesis and purification of this compound. Researchers should adapt and optimize the provided protocols to their specific laboratory settings and available resources to ensure the successful preparation of this important reagent for peptide synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. rsc.org [rsc.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. phenomenex.com [phenomenex.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Fmoc-Phe(F5)-OH for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Phe(F5)-OH (CAS Number 205526-32-5), a fluorinated amino acid derivative crucial for the synthesis of advanced peptides with enhanced therapeutic potential. This document details its chemical and physical properties, provides a thorough experimental protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of bioactive peptides, including a discussion of a relevant signaling pathway.

Core Compound Data

This compound, chemically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, is a white solid widely utilized in peptide chemistry.[1] The pentafluorophenyl group imparts unique properties to peptides, including increased hydrophobicity and stability, making it a valuable building block in drug development.[1]

| Property | Value |

| CAS Number | 205526-32-5 |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol [2][3] |

| Appearance | White solid[1] |

| Purity | ≥97% (HPLC)[3], >98%[1] |

| Optical Rotation | [α]²⁵/D = -35.2 ± 2° (c=1 in DMF)[1], [α]/D -20.5±1.0°, c = 1 in methanol[3] |

| Storage Temperature | 2-8°C[3] |

| Solubility | Soluble in DMF and other organic solvents commonly used in peptide synthesis. |

| Melting Point | Not explicitly stated in the provided search results. |

| Boiling Point | ~602.9° C at 760 mmHg (Predicted)[4] |

| Density | ~1.5 g/cm³ (Predicted)[4] |

Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized, yet detailed, protocol for the incorporation of this compound into a peptide chain.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swelling : Place the resin in a reaction vessel and wash it with N,N-dimethylformamide (DMF). Allow the resin to swell in DMF for at least 30 minutes to ensure optimal reaction kinetics.

Fmoc Deprotection

-

Reagent : Prepare a 20% solution of piperidine in DMF.

-

Procedure :

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: Incorporation of this compound

-

Activation Reagents : Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as N,N-diisopropylethylamine (DIPEA).

-

Coupling Solution Preparation :

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for a few minutes.

-

-

Coupling Reaction :

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The incorporation of the sterically hindered this compound may require longer coupling times or double coupling.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). A negative ninhydrin test (resin remains colorless) indicates a complete reaction.

-

-

Washing : After a successful coupling, drain the reaction mixture and wash the resin extensively with DMF to remove excess reagents and byproducts.

Repetition for Peptide Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage

-

Final Fmoc Removal : Perform a final deprotection step as described in Step 2.

-

Cleavage Cocktail : Prepare a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/H₂O).

-

Cleavage Procedure :

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Signaling Pathways and Biological Applications

The incorporation of pentafluorophenylalanine into peptides can significantly enhance their biological activity, including antimicrobial and anticancer properties. The unique electronic properties of the fluorinated aromatic ring can influence peptide conformation, stability, and interaction with biological targets.

While specific signaling pathways directly modulated by a peptide containing this compound are not extensively detailed in the provided search results, the general mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of the bacterial cell membrane. This process is often initiated by electrostatic interactions between the cationic peptide and the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer, leading to pore formation and cell lysis. This mechanism is generally considered to be non-specific in terms of targeting a particular signaling pathway within the bacterium but rather a direct physical disruption of the cell's integrity.

For anticancer peptides, the mechanisms can be more complex and may involve specific interactions with cellular signaling pathways. For instance, some peptides can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, which are often regulated by pathways such as the MAPK/NF-κB signaling pathway.

Below are diagrams illustrating a general workflow for SPPS and a hypothetical signaling pathway that could be influenced by a bioactive peptide.

References

In-Depth Technical Guide to Fmoc-Phe(F5)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a key building block in modern peptide synthesis. We will delve into its chemical and physical properties, provide a detailed experimental protocol for its incorporation into peptides, and explore its applications in research and drug development.

Core Properties of this compound

This compound is a derivative of the amino acid phenylalanine, where the five hydrogen atoms on the phenyl ring have been replaced by fluorine atoms, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification imparts unique and valuable properties to the molecule.

| Property | Value | References |

| Molecular Formula | C24H16F5NO4 | [1][2][3][4] |

| Molecular Weight | 477.38 g/mol | [1][2][3][4] |

| CAS Number | 205526-32-5 | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][4] |

| Purity | ≥97% (by HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in organic solvents like DMF and NMP. |

Significance in Peptide Synthesis and Drug Development

The incorporation of pentafluorophenylalanine into a peptide sequence can significantly alter its biological and physical properties. The strong electron-withdrawing nature of the fluorine atoms modifies the electronic properties and lipophilicity of the phenyl ring.[5] This can lead to:

-

Enhanced Proteolytic Stability: Peptides containing Phe(F5) often exhibit increased resistance to degradation by enzymes, a crucial attribute for therapeutic peptides.[5]

-

Modulated Receptor Binding: The altered electronic and hydrophobic characteristics can influence how the peptide interacts with its biological target.[5]

-

Improved Pharmacokinetic Properties: Changes in stability and hydrophobicity can positively impact the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug candidate.[2]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing a pentafluorophenylalanine residue using this compound. This protocol is based on standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: A flowchart of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Signaling Pathway Involvement: A Hypothetical Application

While specific signaling pathways directly modulated by a peptide solely due to the inclusion of Phe(F5) are not yet extensively documented in publicly available literature, we can conceptualize its application. For instance, a synthetic peptide designed to inhibit a specific protein-protein interaction (PPI) within a signaling cascade could incorporate Phe(F5) to enhance its binding affinity and stability.

Consider a hypothetical peptide inhibitor of the interaction between a growth factor receptor (e.g., EGFR) and an adaptor protein (e.g., Grb2). The incorporation of Phe(F5) at a key position in the peptide sequence could strengthen the hydrophobic and/or aromatic interactions at the binding interface, leading to more potent inhibition of downstream signaling.

Caption: Hypothetical inhibition of a growth factor signaling pathway by a peptide containing Phe(F5).

References

Technical Guide: Fmoc-Phe(F5)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Phe(F5)-OH (Fmoc-pentafluoro-L-phenylalanine), a critical building block for the synthesis of novel peptides. The incorporation of this non-canonical amino acid can significantly influence the conformational properties, proteolytic stability, and biological activity of peptides, making it a valuable tool in drug discovery and chemical biology. This guide covers supplier and purity information, experimental protocols for quality control, and a logical workflow for selecting a high-quality reagent.

Supplier and Purity Information for this compound

The quality of this compound is paramount for the successful solid-phase peptide synthesis (SPPS) of the target peptide. High chemical and enantiomeric purity is essential to avoid the accumulation of deletion or diastereomeric impurities, which can complicate purification and compromise the final product's efficacy and safety. Below is a summary of information from various suppliers.

| Supplier | Catalog Number | Stated Purity | Enantiomeric Excess (ee) | Analytical Data Provided |

| MedChemExpress | HY-W010811 | 99.08% | 100.00% | COA, HNMR, RP-HPLC, NP-HPLC, LCMS[1] |

| AdooQ Bioscience | A23628 | >99% (HPLC) | Not specified | - |

| BLD Pharm | BD19284 | Not specified | Not specified | NMR, HPLC, LC-MS, UPLC available[2] |

| Advanced ChemTech | SKU-2046 | Not specified | Not specified | SDS available[3] |

| Aapptec | UFF132 | Not specified | Not specified | Certificate of Analysis available upon request[4] |

Experimental Protocols

Quality Control: Purity and Enantiomeric Excess Determination by HPLC

The chemical and chiral purity of Fmoc-protected amino acids directly impacts the purity and yield of the final peptide[5]. Chiral High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the enantiomeric excess of this compound[5].

a) Reversed-Phase HPLC for Chemical Purity:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Waters Atlantis T3™ C18, 3 µm, 2.1 x 100 mm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Gradient Example: Start with 5% acetonitrile and ramp up to 95% over a set period (e.g., 3 to 15 minutes).

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.

b) Chiral HPLC for Enantiomeric Excess (ee):

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns are effective for separating enantiomers of Fmoc-amino acids. Lux Cellulose-2 and Cellulose-3 columns have shown good chiral recognition for a range of Fmoc-amino acids[5].

-

Mobile Phase: Isocratic mixture of an organic modifier (e.g., acetonitrile) and an acidic additive (e.g., trifluoroacetic acid) in a primary solvent like methanol or a hydrocarbon.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Procedure: The D- and L-enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. For most applications, an ee of ≥99.8% is desirable[5].

Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The general cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-amino acid.

-

Resin Swelling: The synthesis resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Activation: The carboxylic acid of this compound is activated to facilitate peptide bond formation. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Coupling: The activated this compound is added to the deprotected resin-bound peptide, and the reaction is allowed to proceed until completion.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

Logical Workflow for Supplier Selection

The selection of a suitable supplier for this compound is a critical step that can significantly impact the outcome of your research. The following diagram illustrates a logical workflow to guide this process.

Caption: Workflow for selecting a high-purity this compound supplier.

References

The Role of Fluorine in Fmoc-Phe(F5)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has become a powerful tool in peptide chemistry and drug discovery. This technical guide focuses on N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a fluorinated analog of phenylalanine, detailing the profound impact of its five fluorine atoms on the molecule's physicochemical properties and its applications. We will explore how the electron-withdrawing nature of the pentafluorophenyl ring alters reactivity, enhances stability, and provides unique characteristics for peptide design. This guide will cover quantitative comparisons of its properties, detailed experimental protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and its application in forming functional biomaterials such as antibacterial hydrogels. Furthermore, we will illustrate how peptides incorporating this analog can be designed to modulate critical biological signaling pathways.

Core Concepts: The Influence of Pentafluorination

The substitution of hydrogen with fluorine, the most electronegative element, on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. In this compound, this pentafluorination leads to several key effects:

-

Enhanced Hydrophobicity and Lipophilicity : The pentafluorophenyl group significantly increases the hydrophobicity of the amino acid side chain. This can enhance the ability of peptides to interact with and penetrate biological membranes.[1]

-

Increased Proteolytic Stability : The strong carbon-fluorine bond and the steric hindrance provided by the fluorine atoms can make peptides containing this compound more resistant to degradation by proteolytic enzymes, thereby increasing their in vivo half-life.[1]

-

Altered Electronic Properties : The powerful electron-withdrawing nature of the five fluorine atoms creates a quadrupole moment on the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. This can modulate the binding affinity and specificity of peptides for their biological targets.[1]

-

Conformational Rigidity : The presence of the bulky and rigid pentafluorophenyl group can impose conformational constraints on the peptide backbone, which can be advantageous in designing peptides with specific secondary structures for optimal receptor binding.

Data Presentation: Physicochemical Properties

The introduction of five fluorine atoms onto the phenyl ring of Fmoc-L-phenylalanine results in measurable changes in its physical and chemical properties. A comparison with its non-fluorinated counterpart highlights these differences.

| Property | Fmoc-L-Phe-OH | Fmoc-L-Phe(F5)-OH | References |

| Molecular Weight ( g/mol ) | 387.43 | 477.38 | [2][3] |

| Melting Point (°C) | 180-187 | Not explicitly found, but expected to be different | [2] |

| Specific Rotation [α]D | -37° (c=1 in DMF) | -20.5° (c=1 in Methanol) | [2][3] |

| pKa (predicted) | ~4.5 (Carboxylic Acid) | 3.59 (Carboxylic Acid) | [1] |

| Calculated XLogP3 | 5.1 | Not explicitly calculated, but expected to be higher |

Experimental Protocols

Synthesis of this compound

This protocol describes the N-terminal protection of L-pentafluorophenylalanine with the Fmoc group.

Materials:

-

L-pentafluorophenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane and Water (or other suitable solvent system)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-pentafluorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round bottom flask.

-

In a separate container, dissolve Fmoc-Cl (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc-Cl solution to the stirring solution of L-pentafluorophenylalanine at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl, which will cause the this compound to precipitate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide resin) with a free amino group

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Formation of this compound Hydrogel for Antibacterial Assays

This protocol describes the formation of a self-assembling hydrogel from this compound.[3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water (ddH₂O)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.

-

To form the hydrogel, dilute the stock solution with sterile ddH₂O to the desired final concentration (e.g., 0.1, 1, 2.5, or 5 mg/mL).[3]

-

The hydrogel will self-assemble upon the addition of water. Gently vortex the solution to ensure homogeneity.

-

Allow the hydrogel to set at room temperature. The gelation time may vary depending on the concentration.

Applications and Visualizations

Antibacterial Activity of this compound Hydrogels

Self-assembling nanostructures of this compound have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[3] The mechanism is believed to involve the disruption of the bacterial cell membrane by the hydrophobic and rigid fibrillar network of the hydrogel.

Quantitative Antibacterial Data:

The antibacterial efficacy of this compound hydrogels has been quantified against Streptococcus mutans.

| Concentration of this compound Hydrogel | Bacterial Viability Reduction (%) | Reference |

| 0.1 mg/mL | ~95% | [3] |

| 5 mg/mL | Not specified, but complete inhibition observed | [3] |

Role in Modulating Signaling Pathways

Peptides that mimic protein-protein interaction (PPI) domains are valuable tools for dissecting and inhibiting cellular signaling pathways. The incorporation of this compound into such peptides can enhance their inhibitory potential. For example, in the STAT3 signaling pathway, which is often dysregulated in cancer, a peptide mimic of the STAT3 SH2 domain could block the dimerization and subsequent activation of STAT3.

The enhanced hydrophobicity and stability conferred by the pentafluorophenyl group could improve the peptide's binding affinity to the SH2 domain and its intracellular stability, making it a more potent inhibitor.

Conclusion

This compound is a powerful and versatile building block for peptide chemists and drug developers. The five fluorine atoms on its phenyl ring are not merely passive substituents; they actively modulate the molecule's properties, leading to enhanced stability, altered hydrophobicity, and unique interaction capabilities. These features have been successfully leveraged in the creation of functional biomaterials with potent antibacterial activity. Furthermore, the incorporation of this compound into peptide-based inhibitors of signaling pathways represents a promising strategy for developing next-generation therapeutics with improved pharmacological profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the unique potential of this fluorinated amino acid in their own work.

References

- 1. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-Based Inhibitors of the Induced Signaling Protein Interactions: Current State and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide chemistry, complete with detailed experimental protocols and quantitative data to empower researchers in the development of next-generation peptide therapeutics.

The Impact of Fluorination on Peptide Properties

The introduction of fluorine can modulate a peptide's characteristics in several key ways, offering significant advantages in drug design.[1][2] These modifications can enhance resistance to metabolic degradation, improve membrane permeability, and lead to more potent and selective target binding.[1]

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[3] Fluorination can offer a solution by sterically hindering enzymatic cleavage, thereby extending the peptide's half-life in the body.[4] However, the effect of fluorination on proteolytic stability is not always straightforward and can be influenced by the specific enzyme, the position of the fluorine atom(s), and the degree of fluorination.[5][6] Systematic studies have shown that while in many cases stability is increased, in some instances, it can remain unchanged or even decrease.[5]

Conformational Control and Binding Affinity

Fluorine's strong electron-withdrawing nature can influence the local electronic environment within a peptide, leading to distinct conformational preferences.[1][7] This can be leveraged to pre-organize a peptide into its bioactive conformation, which can lead to enhanced binding affinity for its target receptor by reducing the entropic penalty upon binding.[1] The introduction of fluorinated amino acids can also modulate intermolecular forces within a binding pocket, such as dipolar interactions, further contributing to improved affinity.[1]

Modulation of Physicochemical Properties

Fluorination typically increases the lipophilicity of an amino acid, which can enhance a peptide's ability to cross cellular membranes.[8] Furthermore, the incorporation of highly fluorinated amino acids can lead to increased thermal stability of proteins.[9] The unique NMR properties of the 19F nucleus also provide a powerful spectroscopic tool for studying peptide and protein conformation and interactions without the background noise associated with 1H NMR.[10][11][12]

Synthesis and Incorporation of Fluorinated Amino Acids

The successful application of fluorinated peptides relies on robust synthetic methodologies for both the fluorinated amino acid building blocks and their subsequent incorporation into peptide chains.

Synthesis of Fluorinated Amino Acids

A variety of synthetic strategies have been developed to produce fluorinated amino acids. These methods can be broadly categorized as nucleophilic, electrophilic, metal-catalyzed, and photochemical fluorination.[1][8] The choice of method depends on the desired fluorine substitution pattern and the starting material.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating fluorinated amino acids into a peptide sequence.[13][14][15] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support resin.

Quantitative Data on the Effects of Fluorination

The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on key peptide properties.

| Peptide/Analog | Half-life (min) vs. DPP IV | Reference |

| GLP-1 | 2 | [3] |

| GLP-1 (F8) | No degradation detected | [3] |

| GLP-1 (F89) | No degradation detected | [3] |

| Exenatide | 26 | [3] |

| Peptide | Binding Affinity (Kd) | Reference |

| T10.39 (non-fluorinated) | 166 nM | [16] |

| T10.11 (non-fluorinated) | 520 nM | [16] |

| Gb-1 (non-fluorinated) | 68 nM | [17] |

| Gb-2 (non-fluorinated) | 250 nM | [17] |

| Gb-3 (non-fluorinated) | 272 nM | [17] |

| Peptide | % Helicity | Reference |

| Unconstrained Peptide 1 | ~5% | [18] |

| HBS Analog 3 (stabilized) | ~40% | [18] |

| Unconstrained Peptide 2 | ~15% | [18] |

| HBS Analog 4 (stabilized) | ~70% | [18] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their own investigations.

General Fmoc-Solid Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a resin support.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., 100-200 mesh Rink Amide or 2-chlorotrityl resin) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (3-4 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to allow for complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

A Kaiser test can be performed to confirm the completion of the coupling reaction.[19]

4. Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][20]

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[1][20]

Protocol for Assessing Proteolytic Stability using RP-HPLC

This protocol details the procedure for evaluating the stability of a peptide in the presence of a protease.[5][21]

1. Preparation of Solutions:

-

Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4 for chymotrypsin).

-

Prepare a stock solution of the protease (e.g., α-chymotrypsin) in the same buffer.

2. Enzymatic Digestion:

-

Mix the peptide and protease solutions to initiate the reaction. The final concentrations will depend on the specific peptide and enzyme.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

3. Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a solution such as 1% TFA to inactivate the enzyme.

4. RP-HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

-

Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

5. Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining intact peptide against time to determine the degradation kinetics and calculate the peptide's half-life.

Protocol for In Vitro Peptide Binding Assay

This protocol describes a general workflow for quantifying the binding affinity of a peptide to a protein target.[16][22]

1. Protein Immobilization (Bait):

-

Covalently couple the purified "bait" protein to beads (e.g., NHS-activated sepharose).

-

Block any remaining active sites on the beads with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.

2. Peptide Preparation (Prey):

-

Prepare serial dilutions of the "prey" peptide in a suitable binding buffer.

3. Binding Reaction:

-

Incubate the protein-coupled beads with the different concentrations of the peptide.

-

Allow the binding reaction to reach equilibrium (incubation time and temperature should be optimized).

4. Separation of Bound and Unbound Peptide:

-

Centrifuge the samples to pellet the beads.

-

Carefully remove the supernatant containing the unbound peptide.

-

Wash the beads with binding buffer to remove any non-specifically bound peptide.

5. Quantification of Bound Peptide:

-

Elute the bound peptide from the beads.

-

Quantify the amount of bound peptide using a suitable method, such as fluorescence detection (if the peptide is labeled) or by running the eluate on an SDS-PAGE gel and quantifying the band intensity.[22]

6. Data Analysis:

-

Plot the amount of bound peptide as a function of the peptide concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).[18][23]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the study of fluorinated peptides.

References

- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mykhailiukchem.org [mykhailiukchem.org]

- 11. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. elifesciences.org [elifesciences.org]

- 19. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(F5)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers distinct advantages for the synthesis of peptides with enhanced biological and biophysical properties.

Introduction

This compound is a derivative of the amino acid phenylalanine, where the five hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This substitution significantly alters the electronic and hydrophobic properties of the amino acid side chain, making it a valuable tool in peptide chemistry and drug discovery. The incorporation of pentafluorophenylalanine into peptide sequences can lead to enhanced proteolytic stability, modulation of receptor binding, and altered peptide aggregation properties.[1] The strong electron-withdrawing nature of the fluorine atoms modifies the lipophilicity and electronic properties of the phenyl ring, which can be leveraged to fine-tune the pharmacological profile of peptide-based therapeutics.[1]

Key Applications

The use of this compound in SPPS enables the development of novel peptides for a range of applications:

-

Enhanced Peptide Stability: Peptides containing pentafluorophenylalanine often exhibit increased resistance to enzymatic degradation by proteases, a crucial attribute for therapeutic peptides requiring a longer half-life in vivo.[1]

-

Modulation of Protein-Protein Interactions: The unique electronic properties of the pentafluorophenyl group can be used to probe and modulate π-π stacking and hydrophobic interactions at protein-protein interfaces. For example, it has been used to study the tetramerization domain of the p53 tumor suppressor protein.[2]

-

Development of Peptide-Based Therapeutics: The incorporation of this non-canonical amino acid is a key strategy in the design of peptide drugs with improved stability, bioavailability, and targeted delivery.[3][4] This includes applications in peptide vaccines and antimicrobial peptides.[3][4]

-

Enzyme Inhibitors and Protein Engineering: Peptides containing this compound can be designed as potent and selective enzyme inhibitors.[3]

-

Biophysical Studies: The fluorine atoms serve as sensitive probes for ¹⁹F-NMR studies, allowing for detailed investigation of peptide conformation and interactions without the need for isotopic labeling.

Data Presentation

The high reactivity of pentafluorophenyl (PFP) active esters of N-protected amino acids allows for efficient and rapid coupling in SPPS.[5][6] This high reactivity minimizes undesirable side reactions.[5]

Table 1: Yields of Fmoc-Amino Acid Pentafluorophenyl Esters [5]

| Fmoc-Amino Acid | Activating Agent | Solvent | Base | Yield (%) |

| Fmoc-Phe-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 95 |

| Fmoc-Ala-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 92 |

| Fmoc-Val-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 89 |

| Fmoc-Leu-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 93 |

| Fmoc-Gly-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 96 |

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in manual or automated Fmoc-SPPS. Optimization may be required for specific peptide sequences.

Resin Selection and Swelling

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin or Wang resin is recommended.[7] For a C-terminal amide, Rink amide resin is suitable.[7]

-

Swelling: Before use, the resin must be swelled in a suitable solvent.

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

-

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

-

Drain the solvent from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.[8]

-

Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by 5 minutes with fresh reagent) can be effective.[7]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

Coupling of this compound

Due to the electron-withdrawing nature of the pentafluorophenyl ring, the coupling of this compound is generally efficient. Standard coupling reagents can be used.

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times can be extended for difficult sequences.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Repetition of Synthesis Cycle

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Global Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 3 hours.[10]

-

Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/w/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) can be used.[11]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Figure 2: Probing p53 protein-protein interactions using pentafluorophenylalanine.

Purification and Analysis

The crude peptide should be purified and analyzed to ensure the desired product has been obtained.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[12]

-

Analysis: The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry (MS).[12]

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with enhanced properties. Its incorporation can significantly improve the stability and modulate the biological activity of peptides, making it an important tool for researchers in drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the successful synthesis of peptides containing pentafluorophenylalanine.

References

- 1. nbinno.com [nbinno.com]

- 2. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis (SPPS): Coupling of Fmoc-Phe(F5)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2][3] The most prevalent method, Fmoc/tBu-based SPPS, involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][4][5] While standard protocols are effective for many natural amino acids, certain residues present significant challenges.

Fmoc-L-Pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a non-canonical amino acid whose incorporation into peptide sequences is of great interest for modifying peptide structure, stability, and biological activity. However, the pentafluorophenyl side chain is both sterically bulky and strongly electron-withdrawing. These properties can hinder the rate and efficiency of the peptide bond formation, leading to incomplete reactions and the generation of deletion sequences.[6][7][8]

This document provides a detailed protocol for the efficient coupling of this compound in a manual SPPS workflow. It emphasizes the use of potent activating reagents and optimized conditions to overcome the inherent challenges associated with this residue.

Recommended Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids).[9] Loading capacity typically ranges from 0.4-0.8 mmol/g.

-

Amino Acids: this compound and other required Fmoc-protected amino acids.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine, reagent grade.

-

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for highly hindered couplings.[6][9]

-

Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine.

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[9]

-

Washing Solvents: DMF, DCM.

-

Monitoring Reagents:

-

Kaiser Test Kit (Ninhydrin-based) for detection of free primary amines.

-

-

Capping Solution (Optional): Acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF).

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of manual Fmoc-SPPS for the incorporation of an amino acid.

Caption: General workflow for one cycle of manual Fmoc-SPPS.

Detailed Experimental Protocols

This protocol assumes a synthesis scale of 0.1 mmol starting from a pre-loaded resin. Adjust volumes accordingly for different scales.

Resin Preparation (Swelling)

-

Place the resin (e.g., ~150-250 mg for a 0.7 mmol/g loading) into a fritted syringe or a dedicated SPPS reaction vessel.[1]

-

Add DMF (~10 mL/g of resin) to the vessel.

-

Allow the resin to swell at room temperature for at least 1 hour with gentle agitation (e.g., rocking or periodic nitrogen bubbling).

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for 10-15 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Optional: Perform a Kaiser test on a small sample of beads. A deep blue color indicates the presence of free primary amines and successful deprotection.

Protocol for Coupling this compound

Due to the challenging nature of this compound, a potent uronium/aminium salt activator like HATU is strongly recommended.[6][10] A "double coupling" strategy is advised to maximize efficiency.

Reagent Preparation (Activation):

-

In a separate vial, dissolve this compound (3 to 5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to HATU) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes before adding it to the resin. Note: Avoid long pre-activation times with HATU to prevent side reactions.

First Coupling:

-

Drain the final DMF wash from the deprotected resin.

-

Immediately add the pre-activated this compound solution to the resin.

-

Agitate the mixture for 1 to 2 hours at room temperature.

-

Drain the reaction solution.

-

Wash the resin with DMF (3 times).

Monitoring and Second Coupling:

-

Perform a Kaiser test.

-

If Negative (colorless/yellow beads): The coupling is likely complete. Proceed to the next deprotection cycle (Section 4.2).

-

If Positive (blue beads): The coupling is incomplete. A second coupling is necessary.

-

-

Second Coupling (Double Coupling): Repeat the "Reagent Preparation" and "First Coupling" steps. It is often sufficient to use a smaller excess of reagents (e.g., 2 equivalents of amino acid/activator) for the second coupling.

-

After the second coupling, wash the resin thoroughly with DMF (3-5 times).

-

Perform a final Kaiser test. If it remains positive, consider capping the unreacted amines (Section 4.4).

Capping of Unreacted Amines (Optional)

If the Kaiser test is still positive after double coupling, it is best to permanently block (cap) the unreacted N-terminal amines to prevent the formation of deletion peptide byproducts.

-

Wash the resin with DMF (3 times).

-

Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

-

Add the capping solution to the resin and agitate for 30 minutes.

-